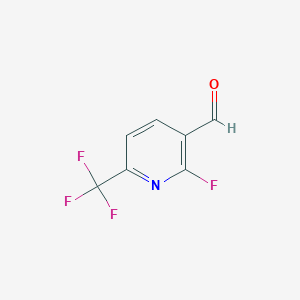

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Descripción general

Descripción

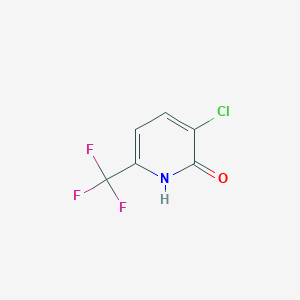

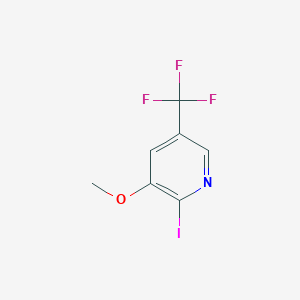

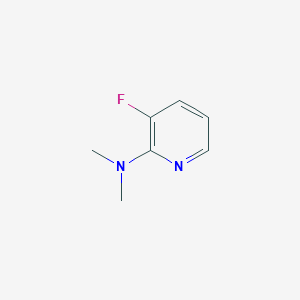

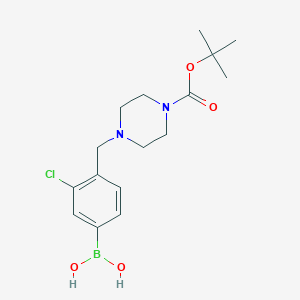

“2-Fluoro-6-(trifluoromethyl)nicotinaldehyde” is a chemical compound with the molecular formula C7H3F4NO . It is used in the synthesis of 2-amino-5-trifluoromethylquinazoline .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(trifluoromethyl)nicotinaldehyde” consists of a nicotinaldehyde core with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position .

Aplicaciones Científicas De Investigación

Photoredox Systems for Catalytic Fluoromethylation

- Trifluoromethyl groups are significant in pharmaceuticals and agrochemicals. Photoredox catalysis is a promising approach for developing new fluoromethylations, particularly in radical reactions. Photocatalysts like Ru(bpy)3 and fac-[Ir(ppy)3] can effectively generate fluoromethyl radicals, allowing for efficient and selective radical fluoromethylation under mild conditions, such as visible light irradiation (Koike & Akita, 2016).

Synthesis of Fluorine-18 Labeled Prosthetic Group

- The synthesis of 6-[18 F]fluoronicotinaldehyde from its quaternary ammonium salt precursor demonstrates a rapid and efficient method for preparing fluorine-18 labeled compounds. This method significantly reduces synthesis time and improves radiochemical yield, indicating its potential in medical imaging applications (Basuli et al., 2018).

Synthesis and Stereodirected N-halogenation

- The study on trans-3-trifluoromethyl-2-methoxycarbonylaziridine reveals that N-fluorination with elemental fluorine leads to the stereoselective formation of trans-N-fluoro derivatives. This research contributes to the understanding of stereochemical outcomes in fluorination reactions (Prati et al., 1998).

Soluble Fluoro-polyimides Derived from Fluorinated Diamines

- The synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines demonstrates the development of materials with high thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate potential applications in advanced material science (Xie et al., 2001).

Electrochemical Fluorination in Liquid R4NF·mHF

- The electrochemical fluorination of trifluoromethylbenzene in liquid R4NF·mHF demonstrates the synthesis of various fluorinated products, revealing insights into the reaction mechanisms and potential for synthesizing novel fluorinated compounds (Momota et al., 1994).

Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

- The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in novel anti-infective agents, highlights an efficient trifluoromethylation process. This research contributes to the development of safer and more economical synthesis methods in pharmaceutical research (Mulder et al., 2013).

Propiedades

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOGYTSTILGDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.